5-Ethyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Ethyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and an ether linkage to a piperidine ring, which is further substituted with a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps:
Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide in the presence of a base.
Synthesis of the Piperidine Intermediate: The piperidine ring is often synthesized through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The final step involves coupling the thiadiazole-substituted piperidine with the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the piperidine ring.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Scientific Research Applications
5-Ethyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the presence of the thiadiazole moiety.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine involves interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine: Similar structure but with a methyl group instead of an ethyl group.
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine: Lacks the ethyl group on the pyrimidine ring.
Uniqueness
The presence of the ethyl group in 5-Ethyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine enhances its lipophilicity and potentially its biological activity compared to similar compounds .
Properties
IUPAC Name |
[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-3-11-8-16-15(17-9-11)22-12-4-6-20(7-5-12)14(21)13-10(2)18-19-23-13/h8-9,12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFGOAXJXAOXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=C(N=NS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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